3-(Ethoxycarbonyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethoxycarbonyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylate is a complex organic compound characterized by its unique furan ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxycarbonyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylate typically involves the reaction of ethyl chloroformate with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Ethoxycarbonyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-(Ethoxycarbonyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(Ethoxycarbonyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or interacting with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
3-Ethoxycarbonyl-2(1H)-pyridone: Similar in structure but differs in the presence of a pyridone ring.
3-Ethylaminocarbonyl-2(1H)-pyridone: Contains an ethylaminocarbonyl group instead of an ethoxycarbonyl group.
Uniqueness: 3-(Ethoxycarbonyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylate is unique due to its specific furan ring structure and the presence of both ethoxycarbonyl and hydroxy groups.
Eigenschaften
CAS-Nummer |
89966-28-9 |
---|---|
Molekularformel |
C8H7O7- |
Molekulargewicht |
215.14 g/mol |
IUPAC-Name |
3-ethoxycarbonyl-4-hydroxy-5-oxo-2H-furan-2-carboxylate |
InChI |
InChI=1S/C8H8O7/c1-2-14-7(12)3-4(9)8(13)15-5(3)6(10)11/h5,9H,2H2,1H3,(H,10,11)/p-1 |
InChI-Schlüssel |
DCCOBEBMUQOFGZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=C(C(=O)OC1C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.